molecular formula C14H9FN4O4S B7636585 N-(2,1,3-benzothiadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide

Cat. No. B7636585
M. Wt: 348.31 g/mol
InChI Key: ABJSVQICEYCVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzothiadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide, also known as BFA-10, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. BFA-10 has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

N-(2,1,3-benzothiadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide has been shown to inhibit the activity of heat shock protein 90 (HSP90), a chaperone protein that is essential for the stability and function of many oncogenic proteins. By inhibiting HSP90, this compound disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. This inhibition may have implications for the treatment of various diseases, including cancer and arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,1,3-benzothiadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide in lab experiments is its specificity for HSP90 inhibition. Unlike other HSP90 inhibitors, this compound does not inhibit the activity of other chaperone proteins, which may lead to unwanted side effects. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

Future research on N-(2,1,3-benzothiadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide could focus on optimizing its synthesis and improving its solubility. Additionally, further investigation into the specific signaling pathways affected by this compound could provide insight into its potential as a therapeutic agent for various diseases. Finally, the development of this compound analogs with improved pharmacokinetic properties may lead to the development of more effective treatments for cancer and other diseases.

Synthesis Methods

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide involves several steps, starting with the reaction of 2-aminobenzothiazole with 4-nitrophenyl chloroacetate to form 2-(4-nitrophenyl)acetamido-benzothiazole. This intermediate is then reacted with 5-fluoro-2-nitrophenol in the presence of a base to form this compound.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide has been investigated for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(5-fluoro-2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4O4S/c15-8-4-5-11(19(21)22)12(6-8)23-7-13(20)16-9-2-1-3-10-14(9)18-24-17-10/h1-6H,7H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJSVQICEYCVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)COC3=C(C=CC(=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.